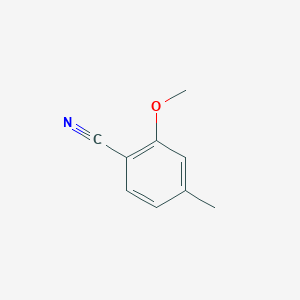

2-Methoxy-4-methylbenzonitrile

Beschreibung

Historical Perspectives and Early Syntheses of Substituted Benzonitriles

The journey into the synthesis of substituted benzonitriles is rooted in the foundational discoveries of 19th and early 20th-century organic chemistry. One of the earliest and most significant methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884. nih.govnih.gov This reaction initially involved the diazotization of an aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide to yield the corresponding aryl nitrile. sigmaaldrich.comchemicalbook.com The Sandmeyer reaction provided a reliable pathway to a wide array of substituted benzonitriles from readily available anilines.

Another cornerstone in the synthesis of these compounds is the Rosenmund-von Braun reaction . First reported by Karl Wilhelm Rosenmund and Erich von Braun in the early 20th century, this method involves the reaction of an aryl halide with copper(I) cyanide to produce an aryl nitrile. sigmaaldrich.comrsc.orgchemicalbook.com This reaction was a significant advancement, offering a complementary approach to the Sandmeyer reaction, particularly when the corresponding aniline (B41778) precursor was not easily accessible. Over the years, the Rosenmund-von Braun reaction has been refined, with modern iterations often employing catalytic amounts of copper and various promoters to improve yields and reaction conditions. chemicalbook.com

These classical methods laid the groundwork for the synthesis of a vast number of substituted benzonitriles, paving the way for the exploration of their chemical properties and applications. While specific early syntheses of 2-Methoxy-4-methylbenzonitrile are not prominently documented in seminal literature, its synthesis can be conceptualized through these established transformations, starting from appropriately substituted anilines or aryl halides.

General Significance of Substituted Benzonitriles in Organic Synthesis

Substituted benzonitriles are a highly valuable class of compounds in organic synthesis due to the versatility of the nitrile group. sigmaaldrich.com This functional group can be readily transformed into a variety of other functionalities, making benzonitriles key intermediates in the preparation of more complex molecules. sigmaaldrich.com

Key transformations of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This provides a direct route to benzoic acid derivatives, which are themselves important building blocks.

Reduction: The nitrile can be reduced to a primary amine (benzylamine) using various reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many biologically active compounds.

Organometallic Addition: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after hydrolysis.

The utility of substituted benzonitriles is evident in their widespread application in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. sigmaaldrich.com For instance, the benzonitrile (B105546) moiety is a structural component in various drugs and is a crucial precursor in the production of agrochemicals like herbicides and pesticides. sigmaaldrich.comsigmaaldrich.com Furthermore, the electronic properties imparted by the nitrile group and other substituents on the aromatic ring can be fine-tuned, making these compounds useful in the development of materials with specific optical or electronic properties.

Structural Features of this compound and its Positional Isomers

The chemical properties and reactivity of this compound are intrinsically linked to the relative positions of its three substituents on the benzene (B151609) ring. The interplay between the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing nitrile group creates a unique electronic distribution within the molecule.

While specific experimental data for this compound is not widely available in the literature, a comparative analysis with its more documented positional isomers, such as 3-methoxy-4-methylbenzonitrile (B1590838) and 4-methoxy-2-methylbenzonitrile, can provide valuable insights into its structural and electronic characteristics.

| Property | This compound | 3-Methoxy-4-methylbenzonitrile nih.govsigmaaldrich.com | 4-Methoxy-2-methylbenzonitrile scbt.com |

| Molecular Formula | C₉H₉NO | C₉H₉NO | C₉H₉NO |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol | 147.17 g/mol |

| CAS Number | 19043-77-7 | 3556-60-3 | 21883-13-6 |

| Physical Form | Not available | Solid | Not available |

| Boiling Point | Not available | Not available | Not available |

In this compound, the methoxy group at position 2 and the methyl group at position 4 are both ortho-para directing and activating groups. The nitrile group at position 1 is a meta-directing and deactivating group. The proximity of the methoxy group to the nitrile group (ortho position) can lead to steric hindrance and potential electronic interactions that would differ significantly from its isomers.

For instance, in 3-methoxy-4-methylbenzonitrile, the methoxy group is meta to the nitrile, and the methyl group is para. In 4-methoxy-2-methylbenzonitrile, the methoxy group is para to the nitrile, and the methyl group is ortho. These positional differences have a profound impact on the molecule's dipole moment, reactivity in electrophilic aromatic substitution reactions, and its potential to engage in intermolecular interactions in the solid state.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCQKLCTKJQOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500361 | |

| Record name | 2-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53078-69-6 | |

| Record name | 2-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 4 Methylbenzonitrile

Preparative Routes from Aromatic Aldehyde Precursors

A common and direct pathway to synthesize 2-Methoxy-4-methylbenzonitrile involves the conversion of the corresponding aromatic aldehyde, 2-methoxy-4-methylbenzaldehyde. This transformation is typically achieved in a one-pot reaction by first converting the aldehyde to an aldoxime intermediate, which is then dehydrated to yield the nitrile. rsc.org

The process begins with the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride. rsc.orgajgreenchem.com This initial step forms an aldoxime. The subsequent dehydration of this intermediate can be promoted by various reagents and conditions. Formic acid is often used as both a solvent and a dehydrating agent, with the reaction proceeding under heat. rsc.org The mechanism involves the formation of an ((arylideneamino)oxy)formaldehyde intermediate which, upon heating, eliminates water to form the final nitrile product. rsc.org

Alternative methods utilize different catalytic systems to facilitate the conversion. For instance, a combination of an oxidizing agent like hydrogen peroxide with cerium(III) chloride heptahydrate (CeCl3·7H2O) and potassium iodide (KI) in aqueous ammonia (B1221849) can transform aromatic aldehydes into nitriles. lookchem.com Another approach employs ferrous sulfate (B86663) (FeSO4) in dimethylformamide (DMF) under reflux conditions. asianpubs.org Silica (B1680970) gel has also been demonstrated to act as an inexpensive and eco-friendly catalyst for the solvent-free conversion of aldehydes to nitriles using hydroxylamine hydrochloride at elevated temperatures. ajgreenchem.com

The following table summarizes various methods for the synthesis of benzonitriles from aromatic aldehydes, which are applicable to the synthesis of this compound.

Table 1: Synthesis of Benzonitriles from Aromatic Aldehydes

| Catalyst/Reagent System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydroxylamine hydrochloride, Formic Acid | Water | 80 °C | Varies | Good | rsc.org |

| Hydroxylamine hydrochloride, Silica-gel | Solvent-free | 83 °C | 4 hours | 85 (for vanillin) | ajgreenchem.com |

| CAN/KI, H₂O₂ | Aqueous NH₃ | 60 °C | Varies | Good to Excellent | lookchem.com |

| CeCl₃·7H₂O/KI, H₂O₂ | Aqueous NH₃ | 60 °C | Varies | Good to Excellent | lookchem.com |

| Anhydrous FeSO₄ | DMF | Reflux | 3-4 hours | 88-95 (for substituted benzaldehydes) | asianpubs.org |

| Hydroxylamine hydrochloride, Triphosgene | MeCN | 80 °C | 4 hours | Excellent | lidsen.com |

Alkylation and Arylation Strategies for Benzonitrile (B105546) Scaffolds

The functionalization of benzonitrile scaffolds through alkylation and arylation reactions presents another synthetic avenue. These methods typically involve the deprotonation of a methyl group on the benzonitrile ring, followed by reaction with an electrophile. For instance, the anion of 2-methylbenzonitrile can be generated using a strong base like lithium diisopropylamide (LDA). lookchem.comtandfonline.com To avoid the use of the hazardous solvent hexamethylphosphoramide (B148902) (HMPA), less hazardous alternatives like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be used in conjunction with LDA. tandfonline.com

Once the anion is formed, it can be reacted with various alkylating or acylating agents. For example, reaction with methyl chloroformate can introduce a methoxycarbonylmethyl group. lookchem.comtandfonline.com The use of N-methoxy-N-methylamides as acylating agents is particularly effective for producing cyano ketones, as they proceed through a stable, non-enolizable, metal-chelated intermediate, preventing double addition products that can occur with simple acid chlorides. lookchem.comtandfonline.com

Direct C-H bond functionalization is an increasingly powerful tool. rsc.org Cobalt-N-heterocyclic carbene (NHC) catalysis can be used for directed C-H alkylation and arylation reactions on substrates like pivalophenone N-H imine, which can serve as a benzonitrile surrogate. rsc.org After functionalization, the imine is converted to the nitrile. While direct C-H functionalization of the benzonitrile ring itself can be challenging due to the coordinating properties of the cyano group, this surrogate approach offers a viable alternative for synthesizing ortho-functionalized benzonitriles. rsc.org

Table 2: Alkylation/Acylation of Methylbenzonitrile Anions

| Substrate | Base System | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylbenzonitrile | LDA:DMPU | Methyl Chloroformate | Acylated Nitrile | 73 | tandfonline.com |

| 2-Methylbenzonitrile | LDA:DMPU | N-methoxy-N-methylacetamide | Cyano Ketone | 81 | tandfonline.com |

| 4-Methylbenzonitrile | LDA:DMPU | N-methoxy-N-methylbenzamide | Cyano Ketone | 86 | tandfonline.com |

Nitrile Group Introduction Methods in Methoxy-Methyl Substituted Benzene (B151609) Systems

The introduction of a nitrile group onto a pre-functionalized aromatic ring is a classic and versatile synthetic strategy. The Sandmeyer reaction is a prominent method for this transformation, which involves the conversion of an aromatic amine to a diazonium salt, followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgorganic-chemistry.org This method allows for the synthesis of benzonitriles from the corresponding anilines. wikipedia.org For this compound, the starting material would be 2-methoxy-4-methylaniline. The amine is treated with a nitrous acid source (e.g., NaNO₂/HCl) at low temperatures to form the diazonium salt, which is then reacted with CuCN to yield the target nitrile. wikipedia.orgaskfilo.com

Another approach involves the direct cyanation of an aryl halide. Palladium-catalyzed cross-coupling reactions are widely used for this purpose. chinesechemsoc.org For example, an aryl bromide can be converted to the corresponding nitrile using a palladium catalyst and a cyanide source. Photoredox catalysis has emerged as a benign method for the cyanation of aryl halides at room temperature, avoiding hypertoxic cyanation reagents. chinesechemsoc.org

Furthermore, the cyanation of aryl ethers offers a pathway from readily available starting materials. acs.org A photoredox-catalyzed ipso-cyanation of methoxyarenes can be achieved using a transition metal-free photoredox catalyst, enabling selective C-OMe bond cleavage and replacement with a cyano group. acs.org

A different route starts from a carboxylic acid. For example, 3-methoxy-4-methylbenzoic acid can be converted to its amide, which is then dehydrated to form the nitrile. google.com The dehydration of the amide can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride. google.com

Table 3: Nitrile Introduction Methods

| Starting Material Type | Reaction Name/Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Aromatic Amine | Sandmeyer Reaction | NaNO₂/HCl, CuCN | Benzonitrile | wikipedia.orgorganic-chemistry.orgaskfilo.com |

| Aryl Halide | Palladium-Catalyzed Cyanation | Pd catalyst, Cyanide source | Benzonitrile | chinesechemsoc.org |

| Aryl Ether | Photoredox-Catalyzed Cyanation | Photoredox catalyst, Cyanide source | Benzonitrile | acs.org |

| Benzoic Acid Derivative | Amide Dehydration | Amide, SOCl₂ or PCl₅ | Benzonitrile | google.com |

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical steps to ensure the desired purity of this compound. Common laboratory techniques for purifying solid organic compounds include recrystallization and column chromatography.

Column chromatography is a widely used method for separating components of a mixture. asianpubs.org For nitrile compounds, silica gel is a common stationary phase. ajgreenchem.comrsc.org The choice of eluent (mobile phase) is crucial for effective separation. A mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate (B1210297), is often employed, with the polarity adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. rsc.org For instance, a mixture of petroleum ether and ethyl acetate (4:1) has been used to purify nitrile products. asianpubs.org Another example used preparative HPLC with a silica gel column and a hexane:toluene (10:90 v/v) eluent to purify 3-methoxy-4-methylbenzonitrile (B1590838), yielding a white solid. prepchem.com

After the reaction, a typical work-up procedure involves quenching the reaction mixture, often with water or a dilute acid/base solution. lookchem.comarkat-usa.org The product is then extracted into an appropriate organic solvent like ethyl acetate or dichloromethane. rsc.orgajgreenchem.com The combined organic layers are washed, dried over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which is then subjected to further purification. ajgreenchem.comprepchem.com

The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. asianpubs.orgrsc.org

Chemical Transformations and Reaction Mechanisms of 2 Methoxy 4 Methylbenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2-Methoxy-4-methylbenzonitrile is activated towards electrophilic attack by the strongly electron-donating methoxy (B1213986) (-OCH₃) group and the weakly electron-donating methyl (-CH₃) group. Conversely, the nitrile (-CN) group is deactivating. The directing effects of these substituents are synergistic, strongly favoring substitution at the C5 position, which is ortho to the methoxy group, ortho to the methyl group, and meta to the nitrile group. The C3 position is also activated, though to a lesser extent.

Halogenation Reactions (e.g., Bromination of this compound)

While electrophilic halogenation on the aromatic ring is theoretically possible, a more frequently documented halogenation reaction for this substrate involves the free-radical bromination of the benzylic methyl group. This selective transformation is a key step in the synthesis of more complex intermediates, such as 2-methoxy-4-cyanobenzaldehyde. smolecule.com This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator. The process can lead to mono- or di-bromination of the methyl group depending on the stoichiometry of the reagents. google.com The subsequent hydrolysis of the dibrominated product yields the corresponding aldehyde. smolecule.comgoogle.com

| Reaction Type | Reagent(s) | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Benzylic Dibromination | N-Bromosuccinimide (NBS) (2.3 equiv.) | Carbon Tetrachloride (CCl₄) | 78°C | 3-Methoxy-4-(dibromomethyl)benzonitrile | google.com |

Nitration and Sulfonation Studies

Nitration: The nitration of this compound has been shown to yield 2-methoxy-4-methyl-5-nitrobenzonitrile. This outcome is consistent with the directing effects of the substituents on the ring. The powerful ortho, para-directing methoxy group and the ortho, para-directing methyl group strongly activate the C5 position for electrophilic attack, while the meta-directing nitrile group also directs the incoming electrophile to this same position.

| Reaction Type | Reagent(s) | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Typical nitrating conditions | 2-Methoxy-4-methyl-5-nitrobenzonitrile |

Sulfonation: Specific studies detailing the direct sulfonation of this compound are not extensively documented in the reviewed literature. However, based on established principles of electrophilic aromatic substitution, sulfonation using agents like fuming sulfuric acid would be expected to occur at the C5 position, guided by the strong directing effects of the methoxy and methyl groups. ajgreenchem.com

Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition.

Hydrolysis and Amidation Pathways

The cyano group can be hydrolyzed under acidic or basic conditions to first form a primary amide (amidation) and subsequently a carboxylic acid upon further hydrolysis. smolecule.comchemistrysteps.com The reaction can often be stopped at the amide stage under controlled conditions. It is noted that strong acidic or basic conditions can lead to the hydrolysis of the nitrile, which may be an undesirable side reaction in other transformations. google.com

| Transformation | Typical Reagents | General Conditions | Product | Reference |

|---|---|---|---|---|

| Amidation | H₂SO₄/H₂O or TBAH | Controlled temperature and reaction time | 2-Methoxy-4-methylbenzamide | rsc.org |

| Hydrolysis | H₃O⁺ (e.g., HCl, H₂SO₄) or OH⁻ (e.g., NaOH) | Heat/Reflux | 2-Methoxy-4-methylbenzoic acid | chemistrysteps.com |

Reduction to Benzylamines

The nitrile functionality is readily reduced to a primary amine, yielding 2-methoxy-4-methylbenzylamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.org These methods are standard for converting aromatic nitriles to their corresponding benzylamines. ic.ac.ukevitachem.commasterorganicchemistry.com

| Reagent(s) | Solvent | General Conditions | Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Reflux, followed by aqueous workup | (2-Methoxy-4-methylphenyl)methanamine | wikipedia.org |

| Catalytic Hydrogenation (H₂) | Ethanol or similar | Metal catalyst (e.g., Pd, Pt, Ni), Pressure | (2-Methoxy-4-methylphenyl)methanamine | evitachem.comexlibrisgroup.com |

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon nucleophiles such as organometallic reagents. For instance, the reaction with Grignard reagents or organolithium reagents, followed by aqueous hydrolysis of the intermediate imine, yields a ketone. pressbooks.pub

A more complex transformation involves the addition of a lithiated nitrile (an α-cyano carbanion) to the aromatic ring of 2-methoxybenzonitrile, a closely related substrate. nih.govacs.org In this dearomatization reaction, the nucleophile adds to the aromatic ring, which is activated by the nitrile group, and subsequent alkylation traps the intermediate, forming a substituted cyclohexadiene. This highlights the ability of the nitrile group to facilitate nucleophilic attack on the ring itself.

| Reagent Type | Example Reagent | Intermediate | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Organometallic Reagent | Methylmagnesium bromide (CH₃MgBr) | Imine | 1-(2-Methoxy-4-methylphenyl)ethan-1-one | pressbooks.pub |

| Lithiated Nitrile | Lithiated Isobutyronitrile | Anionic σ-complex | Substituted Cyclohexadiene | nih.govacs.org |

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key site for chemical modification, particularly through demethylation and directed metallation reactions.

Demethylation Reactions

Demethylation of this compound involves the removal of the methyl group from the methoxy substituent to yield 2-hydroxy-4-methylbenzonitrile. This transformation is typically achieved using strong nucleophiles or Lewis acids. One documented method involves the use of sodium cyanide (NaCN) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. In this reaction, the cyanide ion acts as a nucleophile to displace the methyl group.

Another approach to achieve demethylation is through the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane. This is followed by acylation of the resulting phenol (B47542) with an appropriate reagent. ambeed.com

| Reagent | Solvent | Temperature | Product | Yield | Reference |

| NaCN | DMSO | 145°C | 2-Hydroxy-6-methoxybenzonitrile | ~29% | |

| BBr₃ | Dichloromethane | - | Intermediate phenol | - | ambeed.com |

Ortho-Lithiation and Directed Metalation Studies

The methoxy group can direct the metalation of the aromatic ring to the ortho position. wikipedia.orgorganic-chemistry.org This process, known as directed ortho-metalation (DoM), involves the use of a strong organolithium base, such as n-butyllithium, which complexes with the heteroatom of the directing group and selectively removes a proton from the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

In the context of this compound, the methoxy group can direct lithiation to the C3 or C5 position. However, the presence of the methyl group and the nitrile group also influences the regioselectivity of this reaction. Studies on similar substrates, like 2-methoxy-substituted benzonitriles, show that lithiation can occur, leading to the introduction of various functional groups. acs.org For instance, in related systems, the choice of base and reaction conditions can influence whether metalation occurs ortho to the methoxy group or at the benzylic position of a methyl substituent. unibe.chcdnsciencepub.com In some cases, a stronger base like tert-BuLi is required to achieve deprotonation. cdnsciencepub.com

Transformations of the Methyl Group

The methyl group of this compound is susceptible to functionalization at the benzylic position through reactions such as oxidation and halogenation.

Benzylic Functionalization (e.g., oxidation to carboxylic acids, halogenation)

Halogenation:

Benzylic bromination of the methyl group is a common transformation. A patent describes a method for the synthesis of 2-methoxy-4-cyanobenzaldehyde starting from 3-methoxy-4-methylbenzonitrile (B1590838) (an isomer of the title compound). google.com This process involves the bromination of the methyl group using N-bromosuccinimide (NBS) to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. google.com A similar strategy has been reported for 3-methoxy-4-methylbenzonitrile, where radical bromination with NBS selectively targets the benzylic methyl group. Another patent describes the use of N-bromosuccinimide and benzoyl peroxide to brominate the methyl group of 3-methoxy-4-methylbenzonitrile in carbon tetrachloride. google.com

Oxidation:

The methyl group can be oxidized to a carboxylic acid. For instance, in a related compound, 2-methoxy-5-methylbenzonitrile (B1350759), the methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄). acs.org A patent also outlines a multi-step synthesis of 2-methoxy-4-cyanobenzaldehyde where a bromomethyl intermediate is first hydrolyzed to a hydroxymethyl group, which is then oxidized to the aldehyde. google.com

| Reaction Type | Reagent(s) | Product | Reference |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 3-Methoxy-4-dibromomethylbenzonitrile | google.com |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Benzoyl peroxide | 4-Bromomethyl-3-methoxybenzonitrile | google.com |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Methoxy-5-methylbenzoic acid | |

| Oxidation (via bromination/hydrolysis) | Oxidizing agent | 2-Methoxy-4-cyanobenzaldehyde | google.com |

Applications of 2 Methoxy 4 Methylbenzonitrile and Its Derivatives in Medicinal Chemistry and Pharmaceutical Research

Development of CXCR4 Chemokine Receptor Antagonists Derived from 2-Methoxy-4-methylbenzonitrile Scaffolds

The C-X-C chemokine receptor 4 (CXCR4) is a critical protein that facilitates the entry of the human immunodeficiency virus (HIV) into host cells. google.comgoogle.com.naimrpress.com Consequently, developing antagonists that can block this receptor is a key strategy in anti-HIV therapy. The compound this compound has been identified as a valuable starting material in the synthesis of such antagonists. google.com These synthesized compounds work by competitively binding to the CXCR4 receptor, thereby protecting target cells from HIV infection. google.comgoogle.com.na Beyond preventing viral entry, these antagonists also interfere with the binding and signaling of CXCR4's natural ligand, the chemokine stromal cell-derived factor 1α (SDF-1). google.comgoogle.com.na

Role in Bicyclam Derivatives and Anti-HIV Activity

Bicyclam compounds are a well-established class of potent CXCR4 antagonists with proven anti-HIV-1 and HIV-2 activity in vitro. google.comgoogle.com.na The mechanism of these compounds involves blocking the CXCR4 receptor, which is a co-receptor for T-cell tropic HIV strains, and also inhibiting the cellular responses induced by the natural ligand SDF-1α. google.com The synthesis of novel heterocyclic compounds, including bicyclam derivatives, has utilized this compound as a precursor. google.com Research has demonstrated that these bicyclam derivatives not only prevent HIV entry but also inhibit HIV gp120 (envelope)-induced apoptosis in uninfected cells, highlighting their therapeutic potential. google.comgoogle.com.na

Table 1: CXCR4 Antagonists and Anti-HIV Activity

| Compound Class | Target Receptor | Mechanism of Action | Role of Benzonitrile (B105546) Scaffold |

|---|---|---|---|

| Heterocyclic Compounds | CXCR4, CCR5 | Competitive binding, protection of target cells from HIV infection. google.comgoogle.com.na | Serves as a key intermediate in the synthesis of receptor antagonists. google.com |

| Bicyclam Derivatives | CXCR4 | Potent antagonism of the CXCR4 receptor, blocking HIV entry and gp120-induced apoptosis. google.comgoogle.com.na | Used in the synthesis of advanced bicyclam structures with anti-HIV properties. google.com |

Utilization in the Synthesis of Thrombin Inhibitors

Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a major target for developing anticoagulant therapies to prevent and treat thromboembolic disorders. nih.gov Synthetic inhibitors of thrombin have been the focus of extensive research, with various chemical scaffolds being explored. nih.gov Benzonitrile derivatives, including structures related to this compound, serve as important intermediates in creating these inhibitors. For example, 2-Fluoro-4-Methylbenzonitrile is used in the synthesis of fluorobenzamidrazone-based thrombin inhibitors. innospk.com

Design and Synthesis of Dipeptide Amidines Incorporating Benzonitrile Moieties

The design of potent and selective thrombin inhibitors often involves mimicking the structure of natural substrates. Dipeptide structures are a common feature in these designs. A series of peptidyl phosphonates containing a 4-amidinophenyl group have been synthesized and shown to be effective irreversible inhibitors of thrombin and other related enzymes. nih.gov While not directly using the 2-methoxy-4-methyl isomer, these studies highlight the importance of the amidine group, often derived from a nitrile, for activity. Research has also focused on non-covalent thrombin inhibitors that feature monocyclic P1-arginine surrogates, including aromatic amidines, which can be synthesized from benzonitrile precursors. lookchem.com The synthesis of these complex molecules often involves multiple steps, starting with functionalized benzonitriles. amazonaws.comgoogle.com

Investigation of Anticoagulant Properties of Benzonitrile Derivatives

The primary therapeutic application of thrombin inhibitors is their anticoagulant effect. nih.gov Derivatives containing the benzonitrile moiety have been investigated for these properties. For instance, novel amidine-containing peptidyl phosphonates were found to prolong prothrombin time and activated partial thromboplastin (B12709170) time in human plasma, demonstrating their in vitro anticoagulant efficacy. nih.gov These findings support the potential utility of such compounds as therapeutic anticoagulants. nih.gov The development of orally active thrombin inhibitors is a significant goal, and research into various synthetic derivatives continues to advance this objective. nih.gov

Table 2: Benzonitrile Derivatives in Thrombin Inhibition

| Inhibitor Type | Key Structural Feature | Investigated Property |

|---|---|---|

| Fluorobenzamidrazone-based inhibitors | Benzonitrile precursor. innospk.com | Thrombin inhibition. innospk.com |

| Peptidyl (α-aminoalkyl)phosphonates | 4-amidinophenyl group. nih.gov | Irreversible thrombin inhibition, anticoagulant activity. nih.gov |

Other Biological Activities and Pharmacological Investigations of Derivatives

The versatility of the methylbenzonitrile scaffold extends beyond antiviral and anticoagulant applications. Derivatives have been synthesized and investigated for a range of other pharmacological activities, most notably in cancer immunotherapy.

A series of novel dual A2A/A2B adenosine (B11128) receptor (AR) antagonists have been developed based on a triazole-pyrimidine-methylbenzonitrile core. nih.govresearchgate.net In the tumor microenvironment, elevated levels of adenosine suppress the immune response through these receptors. nih.gov By blocking both A2A and A2B receptors, these antagonists can enhance T-cell activation and cytokine production, thereby promoting an anti-tumor immune response. nih.govresearchgate.net Certain compounds from this series showed excellent inhibitory activity, with one derivative (compound 7i) demonstrating better A2B receptor inhibition and higher potency in stimulating IL-2 production than the reference compound AB928. nih.gov These promising results, combined with good metabolic stability, suggest that methylbenzonitrile-based compounds are strong candidates for the future development of cancer immunotherapies. nih.govresearchgate.net

Additionally, research into related structures has indicated other potential biological activities. Hydrazone derivatives synthesized from a benzonitrile-containing precursor have shown anti-inflammatory, analgesic, and antibacterial properties in screening studies. ijpsr.comijpsr.com

Table 3: Other Investigated Activities of Methylbenzonitrile Derivatives

| Derivative Class | Biological Target | Therapeutic Potential | Research Finding |

|---|---|---|---|

| Triazole-pyrimidine-methylbenzonitriles | A2A/A2B Adenosine Receptors | Cancer Immunotherapy | Compounds showed excellent dual inhibitory activity and enhanced T-cell function. nih.govresearchgate.net |

Anti-inflammatory and Analgesic Research

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. Research has focused on synthesizing new molecules based on this scaffold and evaluating their efficacy in established preclinical models.

A notable study involved the synthesis of a series of novel hydrazone derivatives (4a-e) starting from 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile, a compound closely related to the core structure. ijpsr.comijpsr.com These derivatives were assessed for their anti-inflammatory and analgesic properties. The anti-inflammatory activity was determined using the carrageenan-induced paw edema method in rats, with indomethacin (B1671933) as the standard drug. ijpsr.compnrjournal.com The results indicated that the biological activity was significantly influenced by the nature of the substituents on the hydrazone moiety. ijpsr.com

Compounds featuring 4-methoxy (4a), 4-chloro (4d), and 2,4-dichloro (4e) substituents demonstrated superior anti-inflammatory activity compared to the standard drug, indomethacin. ijpsr.comijpsr.com In contrast, derivatives with 4-bromo (4b) and 2-bromo (4c) groups showed moderate activity. ijpsr.com This suggests that the electronic properties of the substituents play a crucial role in the anti-inflammatory action. ijpsr.com

The analgesic effects of these same derivatives were evaluated using the hot plate method, with diclofenac (B195802) as the reference standard. ijpsr.com The study found that compounds with 4-chloro (4d), 2,4-dichloro (4e), and 4-bromo (4b) substituents exhibited good analgesic activity. The remaining compounds showed moderate effects. ijpsr.comijpsr.com The presence of the azomethine group (-CONH-N=CH-) in these hydrazone derivatives is considered a key pharmacophore responsible for their observed biological activities. ijpsr.comijpsr.com

Table 1: Anti-inflammatory and Analgesic Activity of Hydrazone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Substituent | Anti-inflammatory Activity (vs. Indomethacin) | Analgesic Activity (vs. Diclofenac) |

|---|---|---|---|

| 4a | 4-Methoxy | High | Moderate |

| 4b | 4-Bromo | Moderate | Good |

| 4c | 2-Bromo | Moderate | Moderate |

| 4d | 4-Chloro | High | Good |

| 4e | 2,4-Dichloro | High | Good |

Source: Chamakuri et al., 2016. ijpsr.comijpsr.com

Mechanistically, the anti-inflammatory effects of related phenolic compounds, such as 2-methoxy-4-vinylphenol, have been attributed to the suppression of key inflammatory pathways. nih.gov Studies have shown these compounds can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This is achieved through the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation, as well as histone acetylation. nih.gov

Antimicrobial and Antifungal Studies

The versatility of the this compound scaffold extends to the development of agents targeting microbial and fungal pathogens. Various heterocyclic derivatives have shown promise in this area.

The same series of hydrazone derivatives (4a-e) mentioned previously were also screened for antibacterial activity using the disc diffusion method against Bacillus subtilis, with Gentamycin as the standard. ijpsr.comijpsr.com The results revealed that compounds with 4-methoxy (4a) and 2,4-dichloro (4e) substituents exhibited excellent antibacterial activity. ijpsr.com Specifically, compound 4a showed high activity against Bacillus subtilis. ijpsr.com The other derivatives in the series displayed moderate to low activity against this bacterial strain. ijpsr.comijpsr.com

**Table 2: Antibacterial Activity of Hydrazone Derivatives against Bacillus subtilis*** *This table is interactive. You can sort and filter the data.

| Compound ID | Substituent | Antibacterial Activity (vs. Gentamycin) |

|---|---|---|

| 4a | 4-Methoxy | Excellent |

| 4b | 4-Bromo | Low |

| 4c | 2-Bromo | Low |

| 4d | 4-Chloro | Low |

| 4e | 2,4-Dichloro | Excellent |

Source: Chamakuri et al., 2016. ijpsr.comijpsr.com

Furthermore, research into other heterocyclic systems derived from benzonitrile precursors highlights the potential for antifungal applications. For instance, a series of novel 1,2,4-triazol-5(4H)-one derivatives were synthesized and tested for their in vivo antifungal activity against several plant pathogens. nih.gov Certain compounds within this series showed good efficacy against Pythium ultimum and Corynespora cassiicola. nih.gov The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in many commercial fungicides, and its incorporation into derivatives of this compound could yield potent antifungal agents. nih.gov Similarly, trifluoromethylpyrimidine derivatives containing 1,2,4-triazole thioether moieties have demonstrated significant antifungal activity, in some cases outperforming commercial fungicides. tandfonline.com

Prodrug Design and Biotransformation Pathways of this compound Derivatives

The metabolic fate of a drug is a critical determinant of its therapeutic profile. The chemical groups present in this compound and its derivatives offer opportunities for strategic prodrug design and are subject to various biotransformation reactions.

A key functional group in this scaffold is the nitrile (cyano) group. The biotransformation of nitriles is a known metabolic pathway, primarily mediated by the nitrile hydratase (NHase) enzyme system found in various microorganisms. nih.govresearchgate.net This enzyme catalyzes the hydration of a nitrile to its corresponding amide. researchgate.net This amide can then be further hydrolyzed to a carboxylic acid by an amidase enzyme. researchgate.net

Studies on the substrate specificity of nitrile hydratase from Rhodococcus rhodochrous have shown that the electronic properties of the benzonitrile ring influence the rate of conversion. nih.gov Benzonitriles with electron-donating groups, such as the methoxy (B1213986) group in this compound, are generally converted to their amides at a slower rate than those with electron-withdrawing groups. nih.gov This enzymatic conversion of a nitrile to a less toxic and potentially more soluble amide or carboxylic acid represents a primary biotransformation pathway.

This nitrile-to-amide/acid conversion can be strategically employed in prodrug design. google.com A derivative of this compound could be designed as an inactive prodrug, where the nitrile group is essential for this status. In vivo, the enzymatic action of nitrile hydratase and amidase would convert the prodrug into its active carboxylic acid form, potentially at a specific site or allowing for controlled release.

Beyond the nitrile group, other biotransformations can occur. The methoxy group is susceptible to O-demethylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver, to yield a phenol (B47542). The methyl group can undergo oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. These metabolic pathways, mediated by broad-spectrum enzymes like CYPs, are crucial in the metabolism of many xenobiotics. Understanding these potential biotransformation pathways is essential for optimizing the pharmacokinetic properties of drug candidates derived from this compound.

2 Methoxy 4 Methylbenzonitrile As a Versatile Synthetic Building Block in Organic and Materials Chemistry

Precursor in Heterocyclic Compound Synthesis (e.g., Triazoles, Quinolines)

The structural framework of 2-methoxy-4-methylbenzonitrile serves as a crucial starting point for the assembly of various heterocyclic systems, which are core components in many biologically active compounds.

Research has highlighted the use of this compound in the synthesis of triazole-pyrimidine derivatives, which are recognized as significant pharmacophores in the field of medicinal chemistry. smolecule.com The ability to selectively functionalize different sites on the aromatic ring makes this compound a versatile intermediate for creating libraries of related molecules for biological screening. smolecule.com For instance, the methylbenzonitrile core is a key structural element in the design of potent dual A2A/A2B adenosine (B11128) receptor antagonists, which are under investigation for cancer immunotherapy.

In the context of quinoline (B57606) synthesis, the benzonitrile (B105546) moiety is a valuable component for building complex, functional molecules. While direct synthesis of quinolines from this compound is a subject of ongoing research, related benzonitriles are actively used. For example, 2-cyanomethylbenzonitrile is used in the one-pot chemoselective synthesis of benzo[h]quinolines. govtcollegebalrampur.ac.in Furthermore, quinoline derivatives incorporating a benzonitrile group, such as 4-((2-methylquinolin-8-yloxy)methyl)benzonitrile, have been synthesized as part of research into new anti-cancer agents. google.com This demonstrates the strategic incorporation of the benzonitrile framework to achieve desired pharmacological profiles in quinoline-based structures.

Table 1: Role of Benzonitrile Scaffolds in Heterocyclic Synthesis

| Precursor/Intermediate | Resulting Heterocycle | Application Area |

|---|---|---|

| This compound | Triazole-pyrimidine derivatives | Medicinal Chemistry, Pharmacophores smolecule.com |

| 2-Cyanomethylbenzonitrile | Benzo[h]quinolines | Organic Synthesis govtcollegebalrampur.ac.in |

Role in Polymer Chemistry and Material Science Applications (e.g., Optoelectronic Materials, Liquid Crystals)

The electronic and structural properties of this compound make it a useful monomer and intermediate in the field of materials science.

In polymer chemistry, the compound is used as a derivative of 4-nitroaniline (B120555) for the synthesis of photorefractive polymers. smolecule.com These specialized polymers are utilized as novel chromophores in analytical studies and have applications in optical data storage and processing. smolecule.comswinburne.edu.au

The benzonitrile framework is also integral to the development of materials for optoelectronics. While research on this compound is specific, related compounds like 4-fluoro-2-methylbenzonitrile (B118529) are used to create emitters with thermally activated delayed fluorescence (TADF) for Organic Light-Emitting Diode (OLED) devices. ossila.com The presence of the methyl group, in particular, has been shown to enhance the thermal stability of such emitters. ossila.com

The rigid, rod-like structure of many benzonitrile derivatives makes them suitable candidates for the synthesis of liquid crystals. Compounds like 4-(trans-4-heptylcyclohexyl)-benzonitrile are known to exhibit liquid crystalline phases, which are essential for display technologies. ontosight.ai The benzonitrile group often serves as a key polar moiety in these molecules. ontosight.aiossila.com Research into trimers based on 2,3,4-trihydroxy benzonitrile has shown the formation of nematic phases, even at room temperature, highlighting the importance of the benzonitrile core in designing liquid crystalline materials. tandfonline.comresearchgate.net

Table 2: Applications in Material Science

| Application Area | Specific Use of Benzonitrile Framework | Resulting Material/Property |

|---|---|---|

| Polymer Chemistry | Synthesis of photorefractive polymers from a 4-nitroaniline derivative smolecule.com | Photorefractive Polymers, Novel Chromophores smolecule.com |

| Optoelectronics | Building block for Thermally Activated Delayed Fluorescence (TADF) emitters ossila.com | Enhanced thermal stability in OLEDs ossila.com |

Catalyst and Ligand Design Incorporating Benzonitrile Frameworks

The benzonitrile functional group possesses electronic properties that are highly valuable in the design of ligands for transition metal catalysis. The nitrile group can act as an electron-withdrawing group, influencing the electronic environment of a metal center and thereby modulating its catalytic activity.

A notable example is the design of a bidentate, electron-withdrawing benzonitrile-containing ligand for nickel-catalyzed cross-coupling reactions. In this system, the benzonitrile moiety functions as an electron-acceptor, which promotes the desired reductive elimination step over competing side reactions like β-hydride elimination. This specific ligand design also helps to stabilize the low-valent nickel species, leading to more efficient bond formation.

Benzonitrile-based ligands are also employed in the construction of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, separations, and catalysis. The geometry and electronic nature of the benzonitrile-containing linkers can influence the final structure and properties of the MOF.

Furthermore, benzonitrile itself can be a substrate in various catalytic reactions, and studies of its conversion provide insights into catalyst performance. For instance, the hydrogenation of benzonitrile to benzylamine (B48309) is a benchmark reaction for testing new ruthenium-based catalysts.

Application in Agrochemicals and Specialty Chemicals

Due to its versatile reactivity, this compound and its isomers serve as important intermediates in the chemical industry, particularly in the production of high-value agrochemicals and other specialty chemicals.

While specific commercial agrochemicals derived directly from this compound are not widely documented in public literature, its isomers are frequently cited as key building blocks. For example, 3-methoxy-4-methylbenzonitrile (B1590838) and 2-methoxy-5-methylbenzonitrile (B1350759) are used in the synthesis of various agrochemicals and pharmaceuticals. This suggests that the methoxy-methylbenzonitrile scaffold is a valuable structural motif in the discovery and development of new active ingredients for crop protection.

As a specialty chemical, this compound is supplied for use in research and development and in the manufacturing of fine chemicals. echemi.comcymitquimica.com Its role as an intermediate allows for the synthesis of more complex molecules used in areas ranging from pharmaceuticals to materials science. smolecule.com For example, it can be a precursor for specialty polymers and resins where its incorporation can enhance properties like thermal stability.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 Methoxy 4 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 2-Methoxy-4-methylbenzonitrile (C₉H₉NO), a detailed analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the cyano (-CN) and methoxy (B1213986) (-OCH₃) substituents. The electron-withdrawing nature of the nitrile group and the electron-donating nature of the methoxy group cause a predictable dispersion of the aromatic signals.

The aromatic region should display three signals for the three protons on the 1,2,4-trisubstituted ring. The proton at C5, situated between the methyl and cyano groups, is expected to appear as a doublet. The proton at C6, adjacent to the cyano group, should be a doublet of doublets, and the proton at C3, adjacent to the methoxy group, would likely be a singlet or a narrowly split doublet. The methyl protons of the methoxy and the C4-methyl groups will appear as sharp singlets in the upfield region.

The ¹³C NMR spectrum will exhibit nine unique carbon signals, corresponding to the six aromatic carbons, the nitrile carbon, and the two methyl carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 | ~7.4 - 7.5 | d | 1H |

| H-5 | ~6.8 - 6.9 | dd | 1H |

| H-3 | ~6.7 - 6.8 | d | 1H |

| OCH₃ | ~3.9 | s | 3H |

| CH₃ | ~2.4 | s | 3H |

s = singlet, d = doublet, dd = doublet of doublets

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CN | ~118 |

| C-OCH₃ | ~162 |

| C-CH₃ | ~145 |

| C-H (C6) | ~134 |

| C-H (C5) | ~121 |

| C-H (C3) | ~112 |

| C-CN (ipso) | ~102 |

| C-OCH₃ (ipso) | ~162 |

| CN | ~117 |

| OCH₃ | ~56 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between protons. For this compound, the key correlation would be observed between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals at ~7.4, ~6.8, and ~6.7 ppm to their respective aromatic carbon atoms (C6, C5, C3) and the singlets at ~3.9 and ~2.4 ppm to the methoxy and methyl carbons, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations include:

The methoxy protons (~3.9 ppm) showing a correlation to the C2 carbon (~162 ppm).

The C4-methyl protons (~2.4 ppm) showing correlations to C3, C4, and C5.

The aromatic proton H-6 showing correlations to the nitrile carbon (C-CN) and C4.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molecular weight 147.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 147.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for this molecule would likely involve the loss of small, stable radicals or neutral molecules.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity of Lost Neutral/Radical |

|---|---|---|

| 147 | [C₉H₉NO]⁺ | Molecular Ion (M⁺) |

| 132 | [M - CH₃]⁺ | •CH₃ |

| 117 | [M - CH₂O]⁺ | CH₂O (from methoxy) |

| 116 | [M - OCH₃]⁺ | •OCH₃ |

The loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation at m/z 132 is a very common fragmentation pathway for methylated aromatic compounds. libretexts.org Another expected fragmentation is the loss of the methoxy radical (•OCH₃) leading to a peak at m/z 116. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound will be dominated by vibrations associated with the nitrile, methoxy, and substituted benzene components. The most characteristic vibration is the C≡N stretching mode, which appears as a sharp, intense band in a relatively clean region of the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2850 | Medium |

| C≡N Stretch | Nitrile | 2230 - 2220 | Strong, Sharp |

| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1580, 1500 - 1450 | Medium to Strong |

| C-H Bend (Aliphatic) | -CH₃ | 1460 - 1440, 1380 - 1370 | Medium |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1270 - 1230 (asymmetric), 1050 - 1010 (symmetric) | Strong |

The nitrile stretch is particularly diagnostic and is expected around 2225 cm⁻¹. nist.gov The strong absorbances corresponding to the asymmetric and symmetric C-O-C stretching of the aryl methoxy group are also key features. chemicalbook.com Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric ring breathing modes and the C≡N stretch. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound are the substituted benzene ring and the nitrile group.

The UV spectrum is expected to show absorptions corresponding to π → π* transitions associated with the aromatic system. The presence of the methoxy and methyl substituents (auxochromes) will cause a bathochromic (red) shift compared to unsubstituted benzonitrile (B105546).

Two main absorption bands are characteristic of substituted benzenes:

An intense band (the E2-band) typically below 230 nm.

A less intense, structured band (the B-band) at longer wavelengths, typically around 270-290 nm.

The nitrile group itself has a weak n → π* transition, but this is often obscured by the much stronger π → π* transitions of the aromatic ring.

Predicted UV Absorption Maxima for this compound (in Ethanol or Hexane)

| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~230 - 240 | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and detailed intramolecular geometry in the solid phase are not available. Computational modeling could, however, provide a theoretical structure for the molecule in its gaseous or solvated state.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools to predict and understand the chemical behavior and properties of molecules like this compound at an atomic level. In the absence of extensive experimental data for this specific compound, theoretical studies on analogous structures, such as substituted benzonitriles and anisoles, provide significant insights into its likely characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its optimized geometry, electronic properties, and reactivity.

Studies on related molecules like 4-methoxybenzonitrile (B7767037) and 5-Bromo-2-methoxybenzonitrile offer a template for understanding the electronic landscape of this compound. The methoxy (-OCH₃) group is an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the cyano (-CN) group is a strong electron-withdrawing group. In this compound, these groups are positioned to have a significant electronic interplay.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential (red/yellow) around the nitrogen atom of the cyano group, indicating its susceptibility to electrophilic attack. The aromatic ring, enriched by the methoxy group, would also exhibit regions of negative potential, while the hydrogen atoms of the methyl and methoxy groups would show positive potential (blue), making them potential sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. In a study on 4-methoxybenzonitrile, the HOMO-LUMO gap was calculated to be 4.37 eV in a vacuum. icm.edu.pl A similar value would be expected for this compound, suggesting a relatively stable electronic structure. The HOMO is likely to be distributed over the benzene ring and the methoxy group, while the LUMO would be concentrated on the benzonitrile moiety, particularly the cyano group. This distribution suggests that the initial step in an electronic excitation would involve a π→π* transition, with charge transfer from the methoxy- and methyl-substituted ring to the cyano group.

Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the frontier orbitals, can quantify the chemical reactivity of the molecule.

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

| Electronegativity (χ) | -μ | Power to attract electrons |

| Global Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

| Global Softness (S) | 1 / (2η) | Capacity to receive electrons |

This table outlines the key reactivity descriptors that can be derived from DFT calculations.

Conformer Analysis and Molecular Dynamics Simulations

Conformer Analysis: The conformational flexibility of this compound is primarily associated with the rotation of the methoxy and methyl groups. The rotation of the C-O bond of the methoxy group relative to the plane of the benzene ring is of particular interest. Studies on anisole (B1667542) and its derivatives have shown that the planar conformer, where the methyl group of the methoxy moiety lies in the plane of the benzene ring, is generally the most stable. researchgate.net It is anticipated that this compound would also favor a planar or near-planar conformation of the methoxy group to maximize resonance stabilization between the oxygen lone pairs and the aromatic π-system. A potential energy surface scan for the rotation of the C-O-C-C dihedral angle would likely reveal two stable conformers corresponding to the methyl group being syn or anti to the cyano group, with a relatively low energy barrier for interconversion.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in a condensed phase, such as a liquid or in solution. Simulations on liquid benzonitrile have revealed the importance of hydrogen bonding between the nitrogen atom of the cyano group and the ortho-hydrogen atoms of neighboring molecules. acs.org For this compound, similar intermolecular interactions would be expected. Furthermore, the presence of the methoxy and methyl groups could lead to additional van der Waals interactions, influencing the local structure and dynamics of the liquid. MD simulations could also be used to study the solvation of this compound in different solvents, providing information on solute-solvent interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on derivatives of this compound have been reported, the principles of QSAR can be applied to predict the activities of its hypothetical derivatives.

A QSAR study on derivatives of this compound would involve the calculation of a wide range of molecular descriptors, which can be categorized as follows:

Lipophilic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the hydrophobicity of the molecule.

Electronic Descriptors: Including HOMO and LUMO energies, dipole moment, and partial atomic charges, which describe the electronic properties of the molecule.

Steric Descriptors: Such as molecular weight, molar refractivity, and van der Waals volume, which describe the size and shape of the molecule.

Emerging Research Avenues and Future Prospects for 2 Methoxy 4 Methylbenzonitrile in Chemical Science

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis and application of 2-Methoxy-4-methylbenzonitrile are ripe for innovation under this green lens.

Current synthetic routes to this compound and its derivatives often rely on traditional methods that may involve harsh reagents and generate significant waste. For instance, a described synthesis of a related compound, 2-methoxy-4-cyanobenzaldehyde, involves the use of thionyl chloride and N-bromosuccinimide (NBS), which present handling and disposal challenges. google.com Future research will undoubtedly focus on developing more sustainable pathways.

Key areas of exploration include:

Catalytic Systems: The development of novel catalysts is central to greener synthesis. Research efforts could be directed towards designing highly selective and reusable catalysts for the direct cyanation, methoxylation, or methylation of appropriate precursors. This would replace stoichiometric reagents with catalytic amounts of more environmentally benign alternatives.

Renewable Feedstocks: A long-term goal in green chemistry is the utilization of renewable starting materials. Investigating biosynthetic pathways or sourcing precursors from biomass could provide a sustainable alternative to petroleum-based feedstocks for the synthesis of the aromatic core of this compound.

Solvent-Free and Alternative Solvents: Traditional organic solvents often contribute significantly to the environmental footprint of a chemical process. Research into solvent-free reaction conditions, such as mechanochemistry, or the use of greener solvents like water, supercritical fluids, or ionic liquids, could drastically reduce waste and toxicity.

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are highly desirable. Designing synthetic strategies for this compound that adhere to the principle of atom economy will be a key focus, minimizing the formation of byproducts.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevent Waste | Design syntheses to minimize byproduct formation. |

| Maximize Atom Economy | Utilize reactions that incorporate most of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replace toxic reagents with safer alternatives. |

| Use of Catalysis | Employ catalysts to reduce energy consumption and waste. |

| Use of Renewable Feedstocks | Explore bio-based starting materials. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The unique properties of this compound make it an interesting candidate for exploration within this technological framework.

The synthesis of fine chemicals and pharmaceutical intermediates often involves highly exothermic or hazardous reactions that can be better controlled in the small, well-defined volumes of microreactors. nih.gov For example, nitration or halogenation reactions, which could be applied to modify the this compound scaffold, are often safer and more efficient in a flow setup. nih.gov

Future research in this area could involve:

Process Intensification: Translating existing batch syntheses of this compound and its derivatives to continuous flow processes to improve yield, purity, and safety.

Multi-step Synthesis: Integrating multiple reaction steps into a single, continuous flow system. This could involve the sequential functionalization of a simpler precursor to generate this compound in a streamlined and automated fashion. nih.gov

Photochemistry and Electrochemistry in Flow: Combining flow reactors with photochemical or electrochemical methods to enable novel transformations on the this compound molecule that are difficult to achieve under traditional batch conditions.

| Advantage of Flow Chemistry | Relevance to this compound |

| Enhanced Safety | Better control of exothermic reactions and hazardous reagents. nih.gov |

| Improved Heat & Mass Transfer | More efficient and selective reactions. nih.gov |

| Scalability | Easier transition from laboratory to industrial production. nih.gov |

| Automation & Control | Precise control over reaction parameters for improved reproducibility. |

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis

The integration of AI and ML with the chemistry of this compound could manifest in several ways:

Novel Route Discovery: AI algorithms could identify non-intuitive or previously unknown synthetic pathways to this compound and its derivatives, potentially leading to more efficient and cost-effective syntheses. nih.gov

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a given transformation involving this compound, accelerating the research and development process. researchgate.net

Predictive Chemistry: By learning from existing data, ML models could predict the likely outcome of a novel reaction involving this compound, helping chemists to prioritize experiments and avoid unproductive synthetic routes. researchgate.net

While AI holds immense promise, it is important to note that the performance of these models is highly dependent on the quality and quantity of the training data. nih.gov The continued development of comprehensive reaction databases will be crucial for the successful application of AI in the synthesis of specialized chemicals like this compound.

Exploration in Nanomaterials and Supramolecular Chemistry

The functional groups present in this compound make it an intriguing building block for the construction of more complex molecular architectures, including nanomaterials and supramolecular assemblies.

Nanomaterials Synthesis: The nitrile group can be a versatile functional handle for surface modification of nanoparticles or for coordination to metal centers in the formation of metal-organic frameworks (MOFs). The aromatic ring itself can participate in π-π stacking interactions, a key driving force in the self-assembly of many nanomaterials. Machine learning is also being used to guide the synthesis of new nanomaterials by predicting structures with desired properties. sciencedaily.com

Supramolecular Chemistry: The principles of molecular recognition and self-assembly are central to supramolecular chemistry. The specific arrangement of the methoxy (B1213986), methyl, and nitrile groups on the benzene (B151609) ring of this compound can be exploited to design host-guest systems or to direct the formation of well-defined supramolecular polymers or gels.

Future research in this domain will likely focus on leveraging the unique electronic and steric properties of this compound to create novel materials with tailored optical, electronic, or catalytic properties.

Q & A

Q. What are the recommended methods for synthesizing 2-Methoxy-4-methylbenzonitrile in laboratory settings?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions . For example:

- Methoxy introduction : Alkylation of a hydroxyl precursor using methylating agents (e.g., methyl iodide) under basic conditions.

- Palladium-catalyzed reactions : Similar to boronate ester syntheses, Suzuki-Miyaura coupling could install aryl groups if intermediate halogenation is performed .

- Optimization : Control temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to direct substitution at the 2- and 4-positions.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H NMR distinguishes methoxy (~δ 3.8–4.0 ppm) and methyl groups (~δ 2.3–2.5 ppm); 13C NMR confirms nitrile carbon (~δ 115–120 ppm).

- IR spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the nitrile group.

- Mass spectrometry : Molecular ion peak at m/z 161 (C9H9NO) validates the molecular formula.

- Purity assessment : HPLC or GC-MS with reference standards for methoxybenzonitrile derivatives ensures minimal impurities .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First aid : Flush eyes/skin with water for 15 minutes if exposed. Refer to SDS guidelines for nitriles .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in electrophilic substitution?

- Electron density analysis : Use density functional theory (DFT) with functionals like B3LYP to map electron-rich regions (e.g., methoxy group directs electrophiles to the para position).

- Fukui indices : Calculate nucleophilic/electrophilic sites; compare with experimental results (e.g., nitration or halogenation outcomes).

- Solvent modeling : Include solvent effects (PCM model) to refine predictions, as polarity alters transition states .

Q. How do solvent effects influence reaction kinetics in nucleophilic aromatic substitution (NAS) involving this compound?

- Polar aprotic solvents (e.g., DMSO, DMF): Stabilize charged intermediates, accelerating NAS.

- Protic solvents (e.g., ethanol): Hydrogen bonding deactivates the nitrile, slowing reactivity.

- Kinetic studies : Perform Eyring analysis under varied solvents to quantify activation energy changes. Data from 4-Methoxybenzonitrile derivatives suggest solvent choice impacts rates by 10–15% .

Q. What strategies resolve contradictions in reported spectroscopic data for methoxy-substituted benzonitriles?

- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous shifts.

- Computational benchmarking : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian).

- Impurity checks : Use deuterated solvents and recrystallize samples to ≥99% purity. Studies on 4-Formyl-3-methoxybenzonitrile highlight solvent-induced shift variability .

Q. How can substituent effects (methoxy vs. methyl) be systematically studied in this compound derivatives?

- Design : Synthesize analogs (e.g., 2-Methoxy-4-ethylbenzonitrile) and compare electronic effects via Hammett plots.

- Spectroscopic probes : UV-Vis spectroscopy tracks charge-transfer transitions influenced by substituent electron-donating/-withdrawing nature.

- Reactivity assays : Measure rates in reactions (e.g., hydrolysis) to correlate substituent position with activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.